molecular formula C7H4FNO3 B1313130 2-Fluoro-3-nitrobenzaldehyde CAS No. 96516-29-9

2-Fluoro-3-nitrobenzaldehyde

Cat. No.: B1313130
CAS No.: 96516-29-9
M. Wt: 169.11 g/mol
InChI Key: WLDHPJSICUOHTH-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9) is a fluorinated aromatic aldehyde with a nitro substituent at the 3-position. Its molecular formula is C₇H₄FNO₃, and it is primarily utilized in organic synthesis, particularly in the preparation of dihydropyridine derivatives, as demonstrated in its reaction with acetoacetate esters and aminocrotonates to form complex heterocyclic compounds . This compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances the electrophilicity of the aldehyde moiety, making it a key intermediate in medicinal chemistry and materials science.

Preparation Methods

2-Fluoro-3-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with hydrogen fluoride under appropriate conditions to produce this compound . The reaction typically requires careful handling due to the reactivity of hydrogen fluoride.

Chemical Reactions Analysis

2-Fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-Fluoro-3-nitrobenzaldehyde is in the pharmaceutical industry, particularly in the development of novel therapeutic agents.

Bruton’s Tyrosine Kinase Inhibitors

Research has demonstrated that this compound is instrumental in synthesizing inhibitors of Bruton’s tyrosine kinase (BTK), which are crucial for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and other cancers. The incorporation of fluorinated compounds enhances the pharmacokinetic properties of these inhibitors, leading to improved efficacy .

Agrochemical Applications

In addition to pharmaceuticals, this compound is utilized in agrochemical formulations. Its fluorinated structure contributes to the stability and effectiveness of various pesticides and herbicides.

Synthesis of Agrochemical Precursors

The compound acts as an intermediate in the synthesis of various agrochemical agents, where it can be modified to create compounds with specific biological activities against pests and diseases affecting crops .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of derivatives synthesized from this compound against human cytomegalovirus (hCMV). The results indicated that specific derivatives exhibited significant antiviral activity, showcasing the compound's potential beyond traditional applications .

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of various substituted nitrocorroles from this compound revealed that these compounds could serve as effective platforms for developing new materials with unique optical properties, potentially applicable in photonic devices .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Outcomes
PharmaceuticalsSynthesis of BTK inhibitorsEffective against B-cell malignancies
AgrochemicalsIntermediate for pesticide synthesisEnhanced stability and efficacy
Antiviral ResearchDerivatives against hCMVSignificant antiviral activity
Material ScienceSynthesis of nitrocorrolesUnique optical properties for photonic devices

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, the nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Effects

The table below summarizes key structural analogs of 2-Fluoro-3-nitrobenzaldehyde, highlighting differences in substituent positions and functional groups:

Compound Name CAS No. Molecular Formula Substituent Positions Purity/Storage Price (per gram)
This compound 96516-29-9 C₇H₄FNO₃ 2-F, 3-NO₂ N/A N/A
3-Fluoro-5-nitrobenzaldehyde 108159-96-2 C₇H₄FNO₃ 3-F, 5-NO₂ >97.0% (GC) ¥13,000
4-Fluoro-2-nitrobenzaldehyde 2923-96-8 C₇H₄FNO₃ 4-F, 2-NO₂ Cold (0–6°C) N/A
3-Fluoro-2-hydroxybenzaldehyde 394-50-3 C₇H₅FO₂ 3-F, 2-OH >97.0% (HPLC) ¥12,000
2-Fluoro-4-hydroxybenzaldehyde 394-32-1 C₇H₅FO₂ 2-F, 4-OH >97.0% (HPLC) ¥12,000

Key Observations :

  • Nitro vs. Hydroxy Groups : The nitro-substituted analogs (e.g., 3-Fluoro-5-nitrobenzaldehyde) exhibit stronger electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to hydroxy-substituted derivatives (e.g., 3-Fluoro-2-hydroxybenzaldehyde), where the hydroxyl group donates electrons, reducing reactivity .

Commercial Availability and Cost

  • Nitro-substituted compounds (e.g., 3-Fluoro-5-nitrobenzaldehyde) are priced higher (¥13,000/g) than hydroxy analogs (¥12,000/g), reflecting differences in synthetic complexity and demand .

Biological Activity

2-Fluoro-3-nitrobenzaldehyde (CAS No. 96516-29-9) is an organic compound characterized by the presence of both a fluorine and a nitro group on a benzaldehyde structure. This unique molecular configuration imparts significant biological activity, making it a valuable compound in medicinal chemistry and biochemical research.

  • Molecular Formula : C7_7H4_4FNO3_3
  • Molecular Weight : 171.11 g/mol
  • Appearance : Yellow crystalline or powdery substance
  • Solubility : Soluble in organic solvents

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in metabolic pathways, particularly in cancer cells. The compound can participate in redox reactions due to its nitro group, while the aldehyde moiety can form covalent bonds with nucleophiles, modulating enzyme activities and influencing biochemical pathways .

Applications in Medicinal Chemistry

This compound has been utilized as a building block in the synthesis of pharmaceutical compounds, notably as an inhibitor of Bruton’s tyrosine kinase (BTK), which is crucial for treating B-cell malignancies such as certain leukemias and lymphomas. Its role in developing targeted therapies highlights its significance in oncology .

Case Studies

  • Inhibition of Bruton’s Tyrosine Kinase :
    • A study demonstrated that derivatives of this compound effectively inhibit BTK, providing a promising avenue for cancer treatment. The synthesized inhibitors showed enhanced selectivity and potency against malignant B-cells compared to traditional therapies .
  • Interaction with Enzymes :
    • Research indicated that this compound interacts with cytochrome P450 enzymes, affecting drug metabolism. It was found not to inhibit major P450 isoforms (CYP1A2, CYP2C19, CYP2D6, etc.), suggesting a favorable profile for further development .

Comparative Analysis

To understand the biological relevance of this compound, it is useful to compare it with structurally similar compounds:

CompoundMolecular FormulaBiological Activity
3-Fluoro-4-nitrobenzaldehydeC7_7H4_4FNO3_3Moderate inhibitory effects on kinases
4-Fluoro-3-nitrobenzaldehydeC7_7H4_4FNO3_3Similar activity as BTK inhibitors
2-Fluoro-5-nitrobenzaldehydeC7_7H4_4FNO3_3Less studied; potential for similar applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-3-nitrobenzaldehyde, and what methodological considerations are critical?

  • Answer : Synthesis typically involves sequential nitration and fluorination of benzaldehyde derivatives. For example, this compound (CAS 96516-29-9) is used as a precursor in multi-step syntheses, such as in the preparation of dihydropyridine derivatives via condensation with acetoacetate esters and ethyl aminocrotonate in isopropyl alcohol . Key considerations include:

  • Reagent stoichiometry : Excess nitrating agents (e.g., HNO₃/H₂SO₄) may lead to over-nitration.
  • Fluorination selectivity : Use of fluorinating agents like Selectfluor® or benziodoxolones to ensure regioselectivity at the ortho position .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.

Q. How can researchers purify this compound to achieve high purity for downstream applications?

  • Answer : Common purification methods include:

  • Recrystallization : Use solvents like ethanol or ethyl acetate, leveraging solubility differences (note: solubility data for related compounds, e.g., 2-Fluoro-3-nitrobenzoic acid, shows slight water solubility, suggesting mixed aqueous/organic systems may be effective ).
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) resolves nitro and aldehyde functional groups.
  • Distillation : For thermally stable batches, vacuum distillation at reduced pressure minimizes decomposition.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Answer :

  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environment shifts (δ ~ -110 ppm for aromatic F), while ¹H NMR resolves aldehyde protons (δ ~10 ppm) and nitro-group-adjacent aromatic protons .
  • IR spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • Mass spectrometry : Molecular ion peak at m/z 183 (C₇H₃FNO₃⁺) with fragmentation patterns confirming substituent positions.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in large-scale syntheses?

  • Answer : Systematic optimization involves:

  • Temperature gradients : Testing ranges (e.g., 35–55°C) to balance reaction rate and side-product formation, as demonstrated in analogous fluorobenzaldehyde syntheses .
  • Catalyst screening : Lewis acids (e.g., FeCl₃) may enhance nitration efficiency.
  • In-line monitoring : Use of FTIR or Raman spectroscopy to track nitro-group incorporation in real time.
  • Table : Example optimization parameters from analogous reactions:
ParameterTested RangeOptimal Value
Reaction Temp (°C)35–5545
SolventDMF, THF, IPAIPA
Catalyst Loading0–5 mol%2 mol% FeCl₃

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian or ORCA software. The nitro group’s meta-directing effect and fluorine’s ortho/para-directing influence create competing regioselectivity, which can be visualized via molecular electrostatic potential (MEP) maps .
  • Transition state analysis : Identify energy barriers for fluorination steps using B3LYP/6-31G(d) basis sets.
  • Solvent effects : COSMO-RS models predict solvation energies in polar vs. non-polar solvents.

Q. How can researchers address discrepancies in analytical data (e.g., NMR vs. HPLC purity) for this compound?

  • Answer :

  • Cross-validation : Combine HPLC with diode-array detection (DAD) and LC-MS to confirm peak identity.
  • Spiking experiments : Add a pure reference standard (if available) to distinguish co-eluting impurities.
  • NMR relaxation agents : Use Cr(acac)₃ to reduce relaxation times and improve signal resolution for trace impurities.
  • Case study : A 5% discrepancy between HPLC (95% purity) and ¹H NMR (88% purity) may indicate undetected non-UV-active impurities, necessitating orthogonal methods like elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if airborne particulates are generated .
  • Ventilation : Use fume hoods for weighing and reactions to mitigate exposure to nitro-group-derived toxic vapors.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous washing to prevent environmental contamination .

Properties

IUPAC Name

2-fluoro-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDHPJSICUOHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440658
Record name 2-FLUORO-3-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96516-29-9
Record name 2-FLUORO-3-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrobenzaldehyde
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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